molecular formula C17H27N7O B12457989 2-{4-[1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl}ethanol

2-{4-[1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl}ethanol

Cat. No.: B12457989
M. Wt: 345.4 g/mol
InChI Key: QFYAEUPUUJINGO-UHFFFAOYSA-N
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Description

2-{4-[1-METHYL-4-(PIPERIDIN-1-YL)PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]PIPERAZIN-1-YL}ETHANOL is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. The presence of piperidine and piperazine rings further enhances its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[1-METHYL-4-(PIPERIDIN-1-YL)PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]PIPERAZIN-1-YL}ETHANOL typically involves multiple steps, starting from readily available precursors

    Formation of Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Piperidine and Piperazine Rings: These rings are introduced through nucleophilic substitution reactions, often using piperidine and piperazine derivatives as nucleophiles.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{4-[1-METHYL-4-(PIPERIDIN-1-YL)PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]PIPERAZIN-1-YL}ETHANOL can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and nucleophiles such as amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

2-{4-[1-METHYL-4-(PIPERIDIN-1-YL)PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]PIPERAZIN-1-YL}ETHANOL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a kinase inhibitor, which could be useful in cancer research.

    Medicine: Investigated for its potential therapeutic effects, particularly in oncology.

    Industry: Used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{4-[1-METHYL-4-(PIPERIDIN-1-YL)PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]PIPERAZIN-1-YL}ETHANOL involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the same core structure and have similar biological activities.

    Piperidine and Piperazine Derivatives: These compounds have similar pharmacological properties due to the presence of piperidine and piperazine rings.

Uniqueness

2-{4-[1-METHYL-4-(PIPERIDIN-1-YL)PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]PIPERAZIN-1-YL}ETHANOL is unique due to its specific combination of functional groups, which confer distinct biological activities and pharmacological properties. Its ability to inhibit kinases makes it a promising candidate for further research in cancer therapy .

Properties

Molecular Formula

C17H27N7O

Molecular Weight

345.4 g/mol

IUPAC Name

2-[4-(1-methyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl]ethanol

InChI

InChI=1S/C17H27N7O/c1-21-15-14(13-18-21)16(23-5-3-2-4-6-23)20-17(19-15)24-9-7-22(8-10-24)11-12-25/h13,25H,2-12H2,1H3

InChI Key

QFYAEUPUUJINGO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=NC(=N2)N3CCN(CC3)CCO)N4CCCCC4

Origin of Product

United States

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